Cas no 2649003-19-8 ((chlorosulfonyl)imino(3,4-dichlorophenyl)methyl-lambda6-sulfanone)

(chlorosulfonyl)imino(3,4-dichlorophenyl)methyl-lambda6-sulfanone 化学的及び物理的性質
名前と識別子
-
- Sulfamoyl chloride, N-[(3,4-dichlorophenyl)methyloxido-λ4-sulfanylidene]-
- 2649003-19-8
- EN300-308257
- [(chlorosulfonyl)imino](3,4-dichlorophenyl)methyl-lambda6-sulfanone
- (chlorosulfonyl)imino(3,4-dichlorophenyl)methyl-lambda6-sulfanone
-
- MDL: MFCD30345120
- インチ: 1S/C7H6Cl3NO3S2/c1-15(12,11-16(10,13)14)5-2-3-6(8)7(9)4-5/h2-4H,1H3
- InChIKey: HFTRGOAUUHNQNM-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)S(C)(=NS(=O)(=O)Cl)=O)Cl
計算された属性
- せいみつぶんしりょう: 320.885468g/mol
- どういたいしつりょう: 320.885468g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 464
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 80.3Ų
じっけんとくせい
- 密度みつど: 1.68±0.1 g/cm3(Predicted)
- ふってん: 458.8±55.0 °C(Predicted)
(chlorosulfonyl)imino(3,4-dichlorophenyl)methyl-lambda6-sulfanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-308257-5.0g |
[(chlorosulfonyl)imino](3,4-dichlorophenyl)methyl-lambda6-sulfanone |
2649003-19-8 | 5.0g |
$2277.0 | 2023-02-26 | ||
Enamine | EN300-308257-5g |
[(chlorosulfonyl)imino](3,4-dichlorophenyl)methyl-lambda6-sulfanone |
2649003-19-8 | 5g |
$2277.0 | 2023-09-05 | ||
Enamine | EN300-308257-10.0g |
[(chlorosulfonyl)imino](3,4-dichlorophenyl)methyl-lambda6-sulfanone |
2649003-19-8 | 10.0g |
$3376.0 | 2023-02-26 | ||
Enamine | EN300-308257-1.0g |
[(chlorosulfonyl)imino](3,4-dichlorophenyl)methyl-lambda6-sulfanone |
2649003-19-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-308257-0.25g |
[(chlorosulfonyl)imino](3,4-dichlorophenyl)methyl-lambda6-sulfanone |
2649003-19-8 | 0.25g |
$723.0 | 2023-09-05 | ||
Enamine | EN300-308257-0.1g |
[(chlorosulfonyl)imino](3,4-dichlorophenyl)methyl-lambda6-sulfanone |
2649003-19-8 | 0.1g |
$691.0 | 2023-09-05 | ||
Enamine | EN300-308257-2.5g |
[(chlorosulfonyl)imino](3,4-dichlorophenyl)methyl-lambda6-sulfanone |
2649003-19-8 | 2.5g |
$1539.0 | 2023-09-05 | ||
Enamine | EN300-308257-0.5g |
[(chlorosulfonyl)imino](3,4-dichlorophenyl)methyl-lambda6-sulfanone |
2649003-19-8 | 0.5g |
$754.0 | 2023-09-05 | ||
Enamine | EN300-308257-0.05g |
[(chlorosulfonyl)imino](3,4-dichlorophenyl)methyl-lambda6-sulfanone |
2649003-19-8 | 0.05g |
$660.0 | 2023-09-05 | ||
Enamine | EN300-308257-10g |
[(chlorosulfonyl)imino](3,4-dichlorophenyl)methyl-lambda6-sulfanone |
2649003-19-8 | 10g |
$3376.0 | 2023-09-05 |
(chlorosulfonyl)imino(3,4-dichlorophenyl)methyl-lambda6-sulfanone 関連文献
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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10. Bacteriological
(chlorosulfonyl)imino(3,4-dichlorophenyl)methyl-lambda6-sulfanoneに関する追加情報
Introduction to (chlorosulfonyl)imino(3,4-dichlorophenyl)methyl-lambda6-sulfanone and Its Applications in Modern Chemical Biology
Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of innovative therapeutic agents. Among these, (chlorosulfonyl)imino(3,4-dichlorophenyl)methyl-lambda6-sulfanone, with the CAS number 2649003-19-8, stands out as a compound of significant interest due to its unique structural and functional properties. This compound, characterized by its intricate molecular architecture, has garnered attention in recent years for its potential applications in drug discovery and molecular biology.
The molecular structure of (chlorosulfonyl)imino(3,4-dichlorophenyl)methyl-lambda6-sulfanone consists of several key functional groups that contribute to its reactivity and biological activity. The presence of a chlorosulfonyl group and an imino moiety enhances its interaction with biological targets, making it a valuable scaffold for designing novel bioactive molecules. Furthermore, the incorporation of a (3,4-dichlorophenyl) group introduces additional electronic and steric properties that can be fine-tuned to optimize binding affinity and selectivity.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various enzymes and receptors involved in critical biological pathways. (chlorosulfonyl)imino(3,4-dichlorophenyl)methyl-lambda6-sulfanone has been explored as a potential lead compound in this context. Its ability to modulate the activity of enzymes such as kinases and phosphodiesterases has been investigated in several preclinical studies. These studies have highlighted its potential as a tool compound for understanding the mechanisms of these enzymes and for developing new therapeutic strategies.
One of the most compelling aspects of (chlorosulfonyl)imino(3,4-dichlorophenyl)methyl-lambda6-sulfanone is its versatility in chemical modifications. The presence of multiple reactive sites allows for the introduction of various substituents, enabling the synthesis of a library of derivatives with tailored properties. This flexibility has been exploited in high-throughput screening campaigns to identify compounds with enhanced potency and reduced toxicity. Such approaches are increasingly employed in modern drug discovery pipelines to accelerate the identification of lead candidates.
The compound's structural features also make it an attractive candidate for use in medicinal chemistry campaigns aimed at developing next-generation therapeutics. For instance, the combination of a sulfonyl group and an imine moiety can provide multiple points of interaction with biological targets, leading to increased binding affinity. Additionally, the dichlorophenyl ring can serve as a pharmacophore that enhances solubility and bioavailability, crucial factors for the clinical success of new drugs.
Recent advancements in computational chemistry have further enhanced the utility of (chlorosulfonyl)imino(3,4-dichlorophenyl)methyl-lambda6-sulfanone. Molecular modeling studies have been instrumental in predicting the binding modes of this compound with various biological targets, providing insights into its mechanism of action. These computational approaches have complemented experimental efforts, allowing researchers to design more effective derivatives with greater precision.
In addition to its applications in drug discovery, (chlorosulfonyl)imino(3,4-dichlorophenyl)methyl-lambda6-sulfanone has found utility in other areas of chemical biology. Its ability to interact with biomolecules has made it a valuable tool for studying protein-protein interactions and enzyme inhibition mechanisms. Furthermore, its structural complexity has been leveraged in the development of probes for imaging biological processes at the molecular level.
The synthesis of (chlorosulfonyl)imino(3,4-dichlorophenyl)methyl-lambda6-sulfanone involves multi-step organic reactions that showcase the expertise of modern synthetic chemists. The process typically begins with the preparation of key intermediates such as chlorosulfonylimines and dichlorobenzene derivatives. These intermediates are then coupled using transition-metal-catalyzed reactions or other advanced synthetic methodologies to construct the final target molecule. The efficiency and scalability of these synthetic routes are critical factors that determine their suitability for large-scale production.
The safety profile of (chlorosulfonyl)imino(3,4-dichlorophenyl)methyl-lambda6-sulfanone is another important consideration in its application. While preliminary studies suggest that it exhibits moderate solubility and stability under various conditions, further research is needed to fully characterize its toxicological properties. Comprehensive safety assessments are essential before it can be considered for clinical use or widespread distribution.
In conclusion, (chlorosulfonyl)imino(3,4-dichlorophenyl)methyl-lambda6-sulfanone represents a fascinating compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features and functional properties make it a valuable tool for drug discovery and molecular studies. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of biological processes and developing innovative therapeutic strategies.
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